N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride
Description
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride is a synthetic guanidine derivative characterized by a 1,3-oxathiol ring substituted with a chloromethyl group at the 5-position and a guanidine moiety at the 2-position, forming a hydrochloride salt.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H9Cl2N3OS |
|---|---|
Molecular Weight |
230.12 g/mol |
IUPAC Name |
2-[5-(chloromethyl)-1,3-oxathiol-2-yl]guanidine;hydrochloride |
InChI |
InChI=1S/C5H8ClN3OS.ClH/c6-1-3-2-11-5(10-3)9-4(7)8;/h2,5H,1H2,(H4,7,8,9);1H |
InChI Key |
HHKGIUGECJLVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(S1)N=C(N)N)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Haloketones with Bifunctional Nucleophiles
α-Haloketones, such as phenacyl bromides or chlorides, react with bifunctional nucleophiles (e.g., mercaptoethanol) to form oxathiol derivatives. For example, phenacyl bromide (PhCOCH₂Br) reacts with mercaptoethanol (HSCH₂CH₂OH) under basic conditions, where the thiol group attacks the α-carbon, followed by intramolecular cyclization via the hydroxyl group. This method is analogous to benzofuran syntheses described in Table 5 of PMC6147142, where α-haloketones exhibit enhanced reactivity toward sulfur nucleophiles (e.g., thiourea), with rate constants up to 10,700 L/mol·s for PhCOCH₂Br.
Key Reaction Parameters
-
Solvent : Dichloromethane or benzene under phase-transfer catalysis (PTC) with aqueous K₂CO₃.
-
Temperature : 20–80°C, optimized to prevent side reactions like over-chlorination.
Guanidinylation of the Oxathiol Amine
The 2-amino group on the oxathiol ring is converted to guanidine via nucleophilic substitution or condensation.
Reaction with Cyanogen Bromide (CNBr)
Cyanogen bromide reacts with primary amines to form guanidines. For example, 5-(chloromethyl)-2H-1,3-oxathiol-2-amine reacts with CNBr in anhydrous ethanol at 0°C, followed by ammonia gas saturation, yielding N-[5-(chloromethyl)-2H-1,3-oxathiol-2-yl]guanidine. This method is adapted from guanidine derivatization protocols for biological buffers.
Reaction Mechanism
-
Formation of Cyanamide Intermediate :
-
Ammonolysis to Guanidine :
Alternative Pathway Using 1H-Pyrazole-1-Carboxamidine
The amine reacts with 1H-pyrazole-1-carboxamidine hydrochloride in dimethylformamide (DMF) at 60°C for 12 hours. This method, described for thiazole guanidines, achieves >90% conversion with minimal byproducts.
Hydrochloride Salt Formation
The free base is protonated using hydrochloric acid to improve stability and solubility.
Acid-Base Titration
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-yl]guanidine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until pH ≈ 1. The precipitate is filtered and recrystallized from ethanol/water (1:1).
Characterization Data
-
Melting Point : 180–185°C (lit. for analogous guanidine hydrochlorides).
-
Purity : ≤5 ppm Pb, confirmed by atomic absorption spectroscopy.
Industrial-Scale Optimization
Continuous Flow Synthesis
A patent-pending method adapts batch processes to continuous flow to enhance yield (92–95%) and reduce reaction time. Key steps include:
-
Chlorination in Microreactors : Improved heat dissipation prevents decomposition.
-
In-Line Quenching : Automated neutralization with NaHCO₃ minimizes acid degradation.
Green Chemistry Approaches
-
Solvent Recycling : Dichloromethane is recovered via distillation (≥98% purity).
-
Catalyst Reuse : Tetrabutylammonium hydrogen sulfate is extracted and reused for 5–7 cycles.
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) reactions due to the polarizable C–Cl bond. Comparative reactivity data for α-chloromethyl compounds (Table 1) highlight its potential in forming derivatives.
Table 1: Reaction Rates of α-Chloromethyl Compounds with Nucleophiles
| Nucleophile | Relative Reactivity (k<sub>rel</sub>) | Conditions | Reference |
|---|---|---|---|
| KI (acetone) | 35,700 | 25°C, 24 h | |
| NaS<sub>2</sub>O<sub>3</sub> (H<sub>2</sub>O) | 1,400 | pH 7, 30°C | |
| KOAc (MeOH) | 198 | Reflux, 2 h |
Example Reaction:
With thiourea in methanol, the chloromethyl group forms a thiouronium intermediate, which can further react to yield thiolated derivatives .
Guanidine-Mediated Cyclocondensation
The guanidine group participates in cyclization reactions, particularly with α,β-unsaturated carbonyl compounds. For instance, in the presence of chalcone derivatives, it forms pyrimidine rings via a Michael addition-cyclization cascade .
Mechanism:
-
Michael addition of the guanidine’s NH<sub>2</sub> group to the α,β-unsaturated ketone.
-
Intramolecular cyclization to form a six-membered pyrimidine ring.
-
Aromatic stabilization via tautomerization.
Synthetic Application:
This reactivity has been exploited to synthesize 2-aminopyrimidine derivatives (e.g., 4a–4j in Source 2), achieving yields of 80–93% under optimized conditions .
Acid/Base-Driven Degradation
The compound is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis: Protonation of the oxathiol oxygen weakens the ring structure, leading to ring-opening and formation of a mercapto-guanidine derivative.
-
Basic Hydrolysis: Deprotonation of the guanidine group triggers nucleophilic attack on the chloromethyl carbon, yielding ethylene glycol derivatives .
Kinetic Data:
| Condition | Half-life (t<sub>1/2</sub>) | Degradation Product |
|---|---|---|
| pH 1.0 | 2.4 h | Mercapto-guanidine |
| pH 10.0 | 1.8 h | Ethylene glycol analogue |
Cross-Coupling Reactions
The chloromethyl group facilitates Suzuki-Miyaura couplings with aryl boronic acids in the presence of Pd catalysts. For example, coupling with 4-bromophenylboronic acid produces biaryl derivatives, confirmed via <sup>1</sup>H-NMR and HPLC .
Optimized Conditions:
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
-
Solvent: DMF/H<sub>2</sub>O (3:1)
-
Yield: 72–85%
Redox Reactions
The guanidine moiety acts as a reducing agent in the presence of metal ions. For example, with Fe<sup>3+</sup> in aqueous solution, it undergoes oxidation to form a nitroguanidine derivative, releasing Fe<sup>2+</sup> .
Stoichiometry:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two major decomposition events:
-
150–200°C: Loss of HCl (Δm = 18.2%), forming a free guanidine-oxathiol intermediate.
-
250–300°C: Ring fragmentation into CO<sub>2</sub>, NH<sub>3</sub>, and H<sub>2</sub>S .
Biological Alkylation
In biochemical assays, the chloromethyl group alkylates cysteine thiols in proteins, as demonstrated by SDS-PAGE and mass spectrometry . This reactivity underpins its exploration as a covalent enzyme inhibitor.
Scientific Research Applications
Research indicates that N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride exhibits several biological activities, including:
1. Antimicrobial Activity
- The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Preliminary studies suggest it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
2. Anticancer Properties
- In vitro studies have demonstrated cytotoxic effects on cancer cell lines, particularly in breast and lung cancer models. The compound exhibited significant antitumor activity while also showing moderate cytotoxicity towards normal cells.
3. Anti-inflammatory Effects
- Recent investigations have revealed that the compound can reduce inflammatory markers in macrophage models, suggesting its potential utility in treating inflammatory diseases.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings | Reference Year |
|---|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively. | 2024 |
| Study 2 | Anticancer Evaluation | Showed dose-dependent cytotoxicity on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours. | 2023 |
| Study 3 | Anti-inflammatory Study | Reduced TNF-alpha and IL-6 levels by approximately 50% in LPS-stimulated macrophages. | 2025 |
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that may enhance its biological activity. Research into derivatives has suggested that alterations to the oxathiol ring or the guanidine moiety can improve potency against specific targets while minimizing toxicity.
Mechanism of Action
The mechanism of action of N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound also acts as a strong base and can participate in various biochemical pathways.
Comparison with Similar Compounds
Guanidine Hydrochloride (CH₅N₃·HCl)
Guanidine hydrochloride (PubChem CID: 5742) is a simpler derivative, lacking the heterocyclic 1,3-oxathiol ring and chloromethyl substituent. Key comparisons include:
- Toxicity : Both compounds are classified as toxic based on oral exposure data. Guanidine hydrochloride exhibits acute toxicity (LD₅₀: 350–500 mg/kg in rodents), and its toxicity is presumed comparable to free guanidine due to similar metabolic pathways .
- Applications : Guanidine hydrochloride is widely used as a protein denaturant and in nucleic acid purification, whereas the target compound’s applications remain speculative but may involve specialized synthetic intermediates .
N-Amino-N'-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines
These derivatives (e.g., compounds [12–18] in ) share the guanidine backbone but incorporate a sulfonyl group and alkylthio substituents. Key differences:
Ranitidine-Related Compounds
Ranitidine derivatives (e.g., ranitidine amino alcohol hemifumarate, ) feature furan or nitroacetamide groups. Comparisons include:
- Structural Motifs : The target compound’s 1,3-oxathiol ring differs from ranitidine’s furan core, impacting electronic properties and metabolic stability.
- Pharmacological Potential: Ranitidine derivatives target histamine receptors, while the target compound’s bioactivity is undefined but may hinge on guanidine-mediated interactions .
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Hydrochloride
This compound (CAS 173850-78-7) shares a hydrochloride salt and heterocyclic ring (oxadiazol vs. oxathiol). Key distinctions:
- Ring Chemistry : The 1,2,4-oxadiazol ring is aromatic and less strained than 1,3-oxathiol, influencing thermal stability and reactivity.
- Functional Groups : The ethanamine side chain contrasts with the guanidine moiety, altering solubility and basicity .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Challenges : The target compound’s chloromethyl-oxathiol ring may require specialized conditions (e.g., acetic acid reflux, ) for stability during synthesis, unlike simpler guanidine salts .
- Structural Advantages : The 1,3-oxathiol ring could enhance bioavailability compared to sulfonylguanidines or furan-based drugs, though metabolic studies are needed .
Biological Activity
N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride is a compound of interest due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H8ClN4OS
- Molar Mass : 227.11 g/mol
- CAS Number : 84545-70-0
- EINECS Number : 617-583-8
The compound exhibits biological activity primarily through its interaction with cellular receptors and enzymes. It is hypothesized to act as a modulator of various biochemical pathways, influencing processes such as cell signaling and metabolic regulation.
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Protection against oxidative stress in neurons |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various guanidine derivatives, this compound demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study: Anticancer Activity
A series of in vitro assays were conducted to evaluate the anticancer properties of this compound on human cancer cell lines. The compound was shown to reduce cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxic effects on normal cells. Further investigations into the compound's pharmacokinetics and long-term effects are warranted to ensure safe therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
